molecular formula C30H40O2 B1262358 4,4'-Diaponeurosporenic acid

4,4'-Diaponeurosporenic acid

Cat. No.: B1262358
M. Wt: 432.6 g/mol
InChI Key: NXJSQJIGCCIMAE-ORIYTCASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-diaponeurosporenoic acid is an apo carotenoid triterpenoid that is 4,4'-diapolycopene in which one of the terminal methyl groups has been oxidised to the corresponding carboxylic acid. It has a role as a bacterial metabolite. It is an apo carotenoid triterpenoid, an alpha,beta-unsaturated monocarboxylic acid and an olefinic compound. It is a conjugate acid of a 4,4'-diaponeurosporenoate. It derives from a hydride of a 4,4'-diapolycopene.

Scientific Research Applications

Antioxidant Activity

4,4'-Diaponeurosporene, a derivative of 4,4'-Diaponeurosporenic acid, has been identified as a potent antioxidant. It is produced by Lactobacillus plantarum and demonstrates significantly higher radical scavenging abilities compared to butylated hydroxytoluene (BHT), a well-known antioxidant food additive. This makes it a potentially useful ingredient for the development of functional probiotic industries (Kim et al., 2020).

Enhanced Production in Probiotics

The optimization of culture conditions for Lactiplantibacillus plantarum, a producer of 4,4'-Diaponeurosporene, has been achieved. This optimization leads to a significant increase in the production of this compound, suggesting its feasibility for industrial-scale production. This could have implications for its use in the food, cosmetics, and pharmaceutical industries (Siziya et al., 2022).

Role in Various Bacteria

4,4'-Diaponeurosporene and its isomers have been identified in various food-associated bacteria, indicating a broader biological role of this compound across different microbial species. This discovery expands the potential applications of this compound in food technology and microbiology research (Breithaupt et al., 2001).

Therapeutic Potential

There is evidence suggesting the therapeutic potential of 4,4'-Diaponeurosporene, particularly in the treatment of inflammatory diseases. This is supported by the identification of a biosynthetic pathway for this compound in Bacillus megaterium, highlighting its pharmaceutical importance (Hartz et al., 2018).

Role in Carotenoid Biosynthesis

Research on the biosynthetic pathway of carotenoids, including this compound, in Staphylococcus aureus has provided insights into the microbial production of these compounds. This research may inform the development of novel microbial cell factories for carotenoid production (Kim & Lee, 2012).

Potential in Treating Colitis

4,4'-Diaponeurosporene has shown promise in treating colitis. A study demonstrated that oral administration of 4,4'-Diaponeurosporene-producing Bacillus subtilis significantly ameliorated colitis symptoms in mice, indicating potential therapeutic applications (Jing et al., 2017).

Genomic Insights

Genome analysis of Lactobacillus plantarum has revealed a well-conserved C30 carotenoid biosynthetic pathway, including the crtM–crtN operon responsible for 4,4'-Diaponeurosporene biosynthesis. This genomic information could further elucidate the functions of genes involved in isoprenoid biosynthesis (Kim et al., 2020).

Properties

Molecular Formula

C30H40O2

Molecular Weight

432.6 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,22-decaenoic acid

InChI

InChI=1S/C30H40O2/c1-24(2)14-10-17-27(5)20-11-18-25(3)15-8-9-16-26(4)19-12-21-28(6)22-13-23-29(7)30(31)32/h8-9,11-16,18-23H,10,17H2,1-7H3,(H,31,32)/b9-8+,18-11+,19-12+,22-13+,25-15+,26-16+,27-20+,28-21+,29-23+

InChI Key

NXJSQJIGCCIMAE-ORIYTCASSA-N

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O)/C)/C)C

SMILES

CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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